2-(4-Ethylphenyl)isoindoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17N |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C16H17N/c1-2-13-7-9-16(10-8-13)17-11-14-5-3-4-6-15(14)12-17/h3-10H,2,11-12H2,1H3 |
InChI Key |
IMIWWBWMGMXCJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Mechanistic Investigations of Isoindoline Formation and Reactivity
Elucidation of Reaction Pathways in Transition Metal-Catalyzed Syntheses
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules like isoindolines. researchgate.net Catalysts based on palladium, rhodium, iridium, and copper are frequently used to facilitate the formation of the heterocyclic ring through various C-C and C-N bond-forming reactions. nih.govnih.govnih.gov These methods are valued for their efficiency and high degree of selectivity. researchgate.net
In palladium-catalyzed reactions for isoindoline (B1297411) synthesis, the formation of organometallic intermediates, particularly palladacycles, is a critical mechanistic step. These cyclic intermediates are formed through processes like the chelation-assisted C-H activation of a substrate, such as a benzylamine (B48309) derivative. nih.gov For instance, in the intramolecular cyclization of 2-iodobenzamides to form isoindolinones, a related class of compounds, a palladium catalyst facilitates the crucial C-N bond formation. doi.org The reaction mechanism is believed to proceed through an oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by coordination and subsequent intramolecular insertion steps. doi.org The characterization of these transient palladacycle intermediates is often achieved through spectroscopic methods and by synthesizing stable analogues.
Carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for synthesizing heterocyclic compounds, including the isoindoline and isoindolinone skeletons. wikipedia.org This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-N bonds. researchgate.net
Rhodium and palladium are common catalysts for these transformations. nih.govlibretexts.org The general mechanism involves a directing group on the substrate that coordinates to the metal center, positioning it to selectively cleave a specific C-H bond, typically in the ortho position of an aromatic ring. nih.govresearchgate.net This forms a metallacyclic intermediate which then reacts with another component, such as an alkene or alkyne, leading to the annulated product after reductive elimination. libretexts.org For example, rhodium(III)-catalyzed C-H activation of benzamides followed by coupling with olefins is a documented route to isoindolinones. libretexts.org
Hydride and proton transfer steps are fundamental to many catalytic cycles in isoindoline synthesis. In palladium-catalyzed reductions of substituted isoindolines, formate (B1220265) salts are often used as a hydride source. nih.gov The mechanism involves the formation of a palladium hydride species (Pd-H) which then participates in the reduction of the aromatic ring of the isoindoline. nih.gov
Proton transfer, often mediated by a base or the solvent, is crucial for catalyst regeneration and for the progression of the reaction. For example, in metal-free photoredox-catalyzed reactions leading to isoindolinones, a proton-coupled electron transfer (PCET) process can be the key initiating step. nih.gov
Mechanistic Aspects of Cycloaddition Reactions
Cycloaddition reactions offer a powerful and convergent approach to the isoindoline framework, allowing for the rapid construction of the bicyclic system. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org
Several types of cycloadditions are employed for isoindoline synthesis:
[4+2] Cycloadditions (Diels-Alder type): These reactions, often involving in-situ generated dienes, are a classic method for forming six-membered rings which can be precursors to or part of the isoindoline system.
[3+2] Cycloadditions: This type of reaction, often involving azomethine ylides as the three-atom component, is a direct and efficient method for constructing the five-membered pyrrolidine (B122466) ring of the isoindoline core.
[2+2+2] Cycloadditions: Transition metals, particularly iridium(III) complexes, can catalyze the cycloaddition of diynes with alkynes to furnish the aromatic ring of the isoindoline skeleton in a single step.
A study on the photoinduced [4+2]-cycloaddition of vinyldiazo compounds highlights how unstable cyclopropene (B1174273) intermediates can be generated and trapped to form complex heterocyclic systems. Although not applied directly to 2-(4-Ethylphenyl)isoindoline, this illustrates the advanced mechanistic pathways available through cycloaddition chemistry.
Examination of Intramolecular Cyclization Kinetics and Thermodynamics
Studies on the intramolecular cyclization to form isoindolinones, for example, show that the reaction can proceed via nucleophilic attack of an aniline (B41778) moiety followed by an oxidation step. libretexts.org The kinetics of such processes are influenced by factors like the base used, the solvent, and the presence of an oxidant. libretexts.org Computational studies, such as Density Functional Theory (DFT), are often employed to model the transition states and intermediates, providing insight into the reaction barriers and thermodynamic stability of the products and intermediates involved in these cyclization processes. wikipedia.org
Advanced Spectroscopic and Structural Characterization of Isoindoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
For 2-(4-Ethylphenyl)isoindoline, ¹H NMR would identify all unique proton environments. The spectrum would be expected to show signals for the aromatic protons on both the isoindoline (B1297411) and the 4-ethylphenyl rings, as well as signals for the aliphatic protons of the ethyl group and the CH₂ groups of the isoindoline core. Key features would include:
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 7-8 ppm), while the aliphatic CH₂ and CH₃ protons would be upfield.
Integration: The area under each signal would be proportional to the number of protons it represents.
Spin-Spin Coupling (J): The splitting of signals into multiplets (e.g., doublets, triplets, quartets) reveals the number of neighboring protons, allowing for the establishment of connectivity between different parts of the molecule. For instance, the ethyl group would exhibit a characteristic quartet for the CH₂ group (coupled to the CH₃) and a triplet for the CH₃ group (coupled to the CH₂).
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) which are invisible in ¹H NMR. For this compound, distinct signals would be expected for the aromatic carbons, the aliphatic ethyl carbons, and the methylene (B1212753) carbons of the isoindoline ring.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the structure. COSY reveals correlations between coupled protons, while HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, confirming C-H bonds.
While specific data for this compound is unavailable, the following table presents ¹H and ¹³C NMR data for the closely related compound This compound-1,3-dione to illustrate the expected format and types of signals.
Table 1: Illustrative NMR Data for this compound-1,3-dione
This data is for a related compound and is provided for illustrative purposes only.
| Technique | Solvent | Observed Chemical Shifts (δ in ppm) and Couplings (J in Hz) |
| ¹H NMR | CDCl₃ | 7.97–7.95 (m, 2H), 7.83–7.75 (m, 2H), 7.34 (s, 4H), 2.71 (q, J = 7.6 Hz, 2H), 1.28 (t, J = 7.6 Hz, 3H) |
| ¹³C NMR | CDCl₃ | 167.5, 144.5, 134.4, 131.8, 129.1, 128.7, 126.5, 123.8, 28.6, 15.5 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns.
For this compound (C₁₆H₁₇N), High-Resolution Mass Spectrometry (HRMS) would be used to determine its precise molecular weight and confirm its elemental composition. The expected exact mass would be calculated and compared to the measured value, typically with an accuracy of a few parts per million.
When subjected to ionization (e.g., Electron Ionization, EI), the molecule would form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight. This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragments helps to piece together the molecular structure. Common fragmentation pathways for N-aryl isoindolines might involve cleavage of the ethyl group from the phenyl ring or fragmentation of the isoindoline ring itself.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and conformational details. mdpi.commdpi.com
To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.com The analysis of this pattern allows for the calculation of an electron density map, from which the positions of individual atoms can be determined. mdpi.com
For this compound, a crystal structure would confirm:
The planarity of the isoindoline and phenyl rings.
The precise bond lengths and angles throughout the molecule.
The torsion angle between the plane of the isoindoline system and the plane of the 4-ethylphenyl group.
Intermolecular interactions in the crystal lattice, such as π–π stacking.
The table below shows an example of the kind of crystallographic data that would be obtained from such an analysis, using data from a different crystalline organic compound for illustration.
Table 2: Illustrative X-ray Crystallographic Data
This data is from an unrelated compound and is provided for illustrative purposes only.
| Parameter | Value |
| Chemical Formula | C₁₄H₈N₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.345(1) |
| b (Å) | 14.987(2) |
| c (Å) | 9.876(1) |
| β (°) ** | 105.98(1) |
| Volume (ų) ** | 1186.5(3) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.485 |
Vibrational Spectroscopy (e.g., Infrared (IR), Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, identifies the functional groups present in a molecule by measuring the vibrations of its chemical bonds. youtube.com When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. youtube.com
An IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features:
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and isoindoline CH₂ groups would appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aryl-nitrogen bond and the aliphatic C-N bonds would typically appear in the 1200-1350 cm⁻¹ region.
C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings would appear in the 650-900 cm⁻¹ region, providing clues about the substitution pattern.
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C=C bonds in the aromatic rings. The following table provides illustrative IR absorption data for the related compound 2-(4-Ethoxyphenyl)isoindoline-1,3-dione .
Table 3: Illustrative FT-IR Data for 2-(4-Ethoxyphenyl)isoindoline-1,3-dione
This data is for a related compound and is provided for illustrative purposes only. niscpr.res.in
| Wavenumber (cm⁻¹) | Assignment |
| 3095, 3062 | Aromatic C-H Stretching |
| 2983, 2932 | Aliphatic CH₃ & CH₂ Stretching |
| 1745, 1715 | C=O Stretching (of the dione) |
| 1517 | Aromatic C=C Stretching |
| 1392 | C-N Stretching |
| 818 | C-H Out-of-plane Bending |
Computational and Theoretical Studies on 2 4 Ethylphenyl Isoindoline and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a popular and accurate method for molecular computations, offering high accuracy for predicting molecular geometry, electronic transitions, and vibrational frequencies. niscpr.res.in Studies on various isoindoline (B1297411) derivatives utilize DFT to elucidate their fundamental chemical and physical properties.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations are widely used to analyze the electronic structure of isoindoline derivatives. Key aspects of this analysis include the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.orgmnstate.edu The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, with a smaller gap suggesting higher reactivity. eurjchem.com
For instance, in a study on 2-(4-ethoxyphenyl)isoindoline-1,3-dione, an analogue of the title compound, DFT calculations were used to predict the HOMO and LUMO energies. niscpr.res.in These calculations reveal that the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions, indicating the likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for intermolecular interactions. researchgate.netresearchgate.net For isoindoline derivatives, MEP maps can identify electron-rich areas (negative potential), such as those around carbonyl oxygen atoms, and electron-poor areas (positive potential), which are crucial for understanding hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Isoindoline Analogues (Calculated via DFT)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 2-(4-Ethoxyphenyl)isoindoline-1,3-dione | -6.78 | -1.65 | 5.13 | niscpr.res.inniscpr.res.in |
| (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | -7.05 | -1.93 | 5.12 | mdpi.com |
| 2-Phosphaindolizine Analogue (6Ad) | -5.89 | -1.85 | 4.04 | nih.gov |
Note: The values are illustrative and depend on the specific analogue and computational method used.
Conformational Analysis and Molecular Geometry Optimization
DFT calculations are essential for determining the most stable three-dimensional structure of a molecule. eurjchem.com This process involves optimizing the molecular geometry to find the lowest energy conformation. For complex molecules with rotatable bonds, like the ethylphenyl group in 2-(4-ethylphenyl)isoindoline, conformational analysis is performed to identify various stable conformers and their relative energies. eurjchem.comnih.gov
In studies of related isoindoline-1,3-dione derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been used to predict bond lengths, bond angles, and torsion angles. niscpr.res.in These theoretical structures show a high degree of correlation with experimental data obtained from X-ray crystallography, often with no significant differences between the computed and experimental geometries. nih.gov For example, the calculated bond lengths for the C=O groups in an isoindoline fragment were predicted to be 1.206 Å, closely matching the X-ray structure values of 1.2074(19) Å and 1.2029(19) Å. niscpr.res.in Similarly, the N-C bond lengths were computed as 1.415 Å, compared to the experimental values of 1.4021(19) Å and 1.4054(19) Å. niscpr.res.in
Table 2: Comparison of Selected Experimental and Theoretical Geometric Parameters for 2-(4-Ethoxyphenyl)isoindoline-1,3-dione
| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (DFT/B3LYP) | Reference |
|---|---|---|---|---|
| Bond Length | C7=O1 | 1.2074 Å | 1.206 Å | niscpr.res.in |
| Bond Length | N1-C7 | 1.4021 Å | 1.415 Å | niscpr.res.in |
| Torsion Angle | C7-N1-C9-C14 | 55.9° | 49.5° | niscpr.res.in |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)
DFT calculations are a reliable method for predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comresearchgate.net Theoretical vibrational frequencies calculated using DFT can be correlated with experimental FT-IR spectra to assign specific vibrational modes. niscpr.res.inresearchgate.net For 2-(4-ethoxyphenyl)isoindoline-1,3-dione, the calculated wavenumbers using the B3LYP method showed good agreement with the experimental FT-IR spectrum. niscpr.res.in For instance, the characteristic C-H ring stretching modes observed experimentally at 3062 and 3095 cm⁻¹ were predicted theoretically at 3063 and 3072 cm⁻¹. niscpr.res.in
Similarly, theoretical calculations of NMR chemical shifts can aid in the structural elucidation of newly synthesized compounds. mdpi.com Ab initio quantum mechanical calculations provide a framework for predicting NMR shielding, which is then converted to chemical shifts. researchgate.net
Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for an Isoindoline Analogue
| Vibrational Mode | Experimental FT-IR | Theoretical (DFT/B3LYP) | Reference |
|---|---|---|---|
| C-H Ring Stretching | 3095 | 3072 | niscpr.res.in |
| CH3 Symmetric Stretching | 2932 | 2916 | niscpr.res.in |
| C=O Stretching | 1712 | 1725 | researchgate.net |
| C-H Out-of-Plane Bending | 715 | 699 | niscpr.res.in |
Note: Theoretical values are often scaled to better match experimental data.
Reactivity and Selectivity Predictions
Conceptual DFT provides a framework for predicting the reactivity and selectivity of molecules through various descriptors derived from the energies of frontier orbitals. nih.govmdpi.com These global reactivity descriptors include chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω). nih.gov These parameters help in understanding the molecule's propensity to act as a nucleophile or an electrophile. mnstate.eduscirp.org
For example, a lower hardness (η) and a higher electrophilicity index (ω) suggest greater reactivity in reactions where the molecule acts as an electrophile. nih.gov This approach has been used to rationalize the relative dienophilic reactivities of 2-phosphaindolizines, which are phosphorus analogues of isoindoline. nih.gov Furthermore, local reactivity descriptors like Fukui functions can pinpoint the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack, thereby predicting regioselectivity in chemical reactions. nih.govnih.gov
Table 4: Global Reactivity Descriptors for a Representative Isoindoline Analogue (Calculated via DFT)
| Descriptor | Symbol | Calculated Value (a.u.) | Reference |
|---|---|---|---|
| Chemical Potential | μ | -0.155 | nih.govmdpi.com |
| Chemical Hardness | η | 0.074 | nih.govmdpi.com |
| Global Softness | S | 6.756 | nih.gov |
| Electrophilicity Index | ω | 0.162 | nih.govmdpi.com |
Note: Values are illustrative and derived from studies on analogues.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. escholarship.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions in a simulated environment that can include solvents. mdpi.compreprints.org
Dynamic Behavior and Conformational Transitions
MD simulations are particularly valuable for studying the stability of ligand-receptor complexes and the conformational flexibility of molecules. researchgate.net For isoindoline derivatives designed as bioactive agents, MD simulations can explore how the molecule binds to a biological target, like a receptor or enzyme, and how stable that interaction is over time. mdpi.compreprints.org
In a study on isoindoline ester derivatives targeting GABA-A receptors, MD and metadynamics simulations were employed to investigate the binding process. mdpi.com The simulations revealed that these derivatives could form stable and strong binding interactions, with π–π stacking being a dominant contributing factor to the binding affinity. mdpi.compreprints.org Such simulations can track the dynamic behavior of the molecule within the binding site, observing persistent hydrogen bonds and conformational transitions throughout the trajectory. mdpi.comresearchgate.net This information is crucial for the rational design of more potent analogues.
Molecular Modeling and Docking Studies for Theoretical Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For isoindoline derivatives, these methods are crucial for understanding how they might interact with biological targets at an atomic level. Docking studies, a key component of molecular modeling, predict the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and mode.
Molecular docking and molecular dynamics (MD) simulations are primary tools for generating hypotheses about how isoindoline-based compounds recognize and bind to biological targets. These studies have been applied to a variety of isoindoline analogues to elucidate their potential mechanisms of action against different proteins.
For instance, computational studies on isoindolin-1-one (B1195906) derivatives as potential inhibitors of phosphoinositide 3-kinase-gamma (PI3Kγ) have utilized molecular docking to determine binding poses and key intermolecular interactions. nih.gov In one such study, the self-docking of a known inhibitor, compound C34, successfully replicated the interactions observed in its crystal structure, including bidentate hydrogen bonds with the hinge region and π-sigma interactions with residues like M804 and M953, thereby validating the docking protocol. nih.gov Subsequent docking of other analogues revealed that an isoindolinone ring could form a π-sigma interaction with the gatekeeper residue I879, while other parts of the molecules formed hydrophobic interactions within an affinity pocket. nih.gov
Similarly, a combination of docking, pharmacophore modeling, and MD simulations has been used to investigate isoindoline derivatives as inhibitors of dipeptidyl peptidase 8 (DPP8). tandfonline.comfigshare.com These computational analyses highlighted the critical role of specific amino acid residues, such as Glu 275, Glu 276, and Tyr 788, in the active site for the inhibitor-protein interaction. tandfonline.comfigshare.com
In the context of anticonvulsant activity, docking studies of N-arylisoindoline analogues into a model of the open pore of the NaV1.2 sodium channel suggested that these compounds interact primarily with residues in the II-S6 segment. researchgate.net The binding is characterized by hydrogen bonds and additional hydrophobic interactions with other domains in the channel's inner pore, providing a structural hypothesis for their observed biological activity. researchgate.net
The table below summarizes findings from various molecular docking studies on isoindoline analogues, detailing the target protein and the hypothesized binding interactions.
| Isoindoline Analogue Type | Target Protein | Key Hypothesized Interactions | Reference |
|---|---|---|---|
| Isoindolin-1-one derivatives | PI3Kγ | Bidentate H-bonds with hinge region (C694), π-sigma interactions with M804, M953, and I879. | nih.gov |
| N-Arylisoindoline derivatives | NaV1.2 Channel | Hydrogen bonds and hydrophobic interactions with residues of the II-S6 segment. | researchgate.net |
| Phthalimide derivatives | Cyclooxygenase-2 (COX-2) | Interaction with key amino acids in the active site, including Phe518, His90, and Arg513. | researchgate.netmdpi.com |
| Isoindoline derivatives | Dipeptidyl Peptidase 8 (DPP8) | Significant interactions with Glu 275, Glu 276, and Tyr 788 in the active site. | tandfonline.comfigshare.com |
| 3-Oxoisoindoline-4-carboxamides | Poly(ADP-ribose) Polymerase (PARP) | Formation of a seven-membered intramolecular hydrogen bond to orient the molecule for binding; H-bond to Gly-888. | researchgate.net |
The ability of a molecule to recognize and bind anions is a significant area of research in supramolecular chemistry with applications in sensing and transport. The isoindoline scaffold contains structural features conducive to anion binding. Specifically, the indole (B1671886) N-H group present in the isoindole substructure is an acidic proton that can act as a hydrogen bond donor to anions. rsc.org
While specific computational studies on anion recognition by this compound are not extensively documented, research on related scaffolds provides a theoretical framework. For example, computational and experimental work on indole-based receptors demonstrates their capacity to bind anions. rsc.org Computational approaches, such as molecular docking and quantum mechanical calculations, are used to model these interactions. nih.gov These studies typically investigate the binding strength and selectivity for various anions like phosphates and sulfates. nih.gov The general methodology involves designing a model scaffold and then computationally assessing its interaction energy and geometry when complexed with an anion. nih.gov This approach could theoretically be applied to the isoindoline scaffold to explore its potential as an anion receptor, evaluating how the ethylphenyl substituent might influence its binding properties.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com This approach is founded on the principle that the properties of a chemical are determined by its structure. mdpi.com
For isoindoline derivatives, various QSAR/QSPR models have been developed to predict their biological activities. These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to ensure their predictive power.
A common approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). In a study of isoindolin-1-one-based PI3Kγ inhibitors, CoMFA and CoMSIA models were developed. nih.gov The CoMFA model calculates steric and electrostatic descriptors, which are then correlated with biological activity using partial least squares (PLS) analysis. nih.gov
In another example, systematic 2D-QSAR studies were performed on 98 isoindolinone-based inhibitors of the p53-MDM2 interaction. nih.gov This work compared linear models, such as Forward Stepwise-Multiple Linear Regression (FS-MLR), with non-linear methods like Support Vector Machine Regression (SVMR). The developed models showed strong statistical significance and predictive ability, with the non-linear models demonstrating slightly more accuracy. nih.gov The reliability of these models was further validated through their application in virtual screening. nih.gov
The table below presents examples of QSAR models developed for isoindoline analogues, highlighting their statistical validation parameters.
| Model Type | Target/Activity | Training Set (R²) | Cross-Validation (Q²) | Test Set (R²_pred) | Reference |
|---|---|---|---|---|---|
| CoMFA (3D-QSAR) | Anticancer (Tubulin Inhibition) | 0.910 | 0.705 | 0.688 | nih.gov |
| ERM-MLR (2D-QSAR) | p53-MDM2 Inhibition | 0.914 | 0.894 | 0.903 | nih.gov |
| SVMR (2D-QSAR) | p53-MDM2 Inhibition | 0.924 | 0.920 | 0.874 | nih.gov |
| CoMFA/MD (3D-QSAR) | DPP8 Inhibition | - | - | Confirmed Reliability | tandfonline.com |
A primary goal of QSAR and docking studies is to understand structure-function relationships—how specific chemical features of a molecule influence its activity. The visual outputs of 3D-QSAR models, known as contour maps, are particularly useful for this purpose. nih.gov These maps highlight regions where certain physicochemical properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease biological activity.
For 2-phenylindole (B188600) derivatives, CoMFA contour maps and docking results suggested that substituents with higher electronegativity at the R1 position, a linear alkyl chain of four or five carbons at R2, and an OCH3-type group at R3 were favorable for anticancer activity. nih.gov This provides a clear, actionable hypothesis for designing more potent compounds.
Structure-activity relationship (SAR) analyses of isoindole-1,3(2H)-dione compounds revealed that lipophilicity and halogenation can significantly enhance antimicrobial and anticancer activities, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. researchgate.net Further studies confirmed that the presence of silyl (B83357) ether (-OTBDMS) and -Br groups on the isoindole-1,3(2H)-dione skeleton can lead to potent anticancer activity. nih.gov For isoindolinone-based PARP inhibitors, SAR studies pointed to the importance of a secondary or tertiary amine at the lactam nitrogen for cellular potency. researchgate.net These insights, derived from computational exploration, are invaluable for guiding the synthesis and optimization of new, more effective isoindoline-based therapeutic agents.
Applications of Isoindoline Scaffolds in Catalysis and Advanced Materials
Isoindoline-Based Ligands in Transition Metal Catalysis
Isoindoline-derived ligands have emerged as a noteworthy class of chelating agents in transition metal chemistry. rsc.org Their ability to form stable complexes with a variety of metals has made them valuable components in the design of catalysts for a range of organic transformations. researchgate.netnih.gov These ligands often act as pincer-type (N∧N∧N) chelates, providing a rigid and well-defined coordination environment around the metal center. nih.gov
In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, isoindoline-based ligands have proven to be highly effective. youtube.comlibretexts.orgyoutube.com Their modular structure is a key advantage, allowing for the fine-tuning of the catalyst's reactivity and selectivity for specific applications. researchgate.netrsc.org Transition metal complexes featuring these ligands have been successfully employed in various catalytic processes.
For instance, manganese(II) complexes with tridentate isoindoline (B1297411) ligands have demonstrated catalytic activity in the oxidative demethylation of N,N-dimethylaniline. researchgate.net Furthermore, complexes of transition metals with bis(pyridylimino)isoindolide (BPI), a prominent isoindoline-derived ligand, have been investigated for applications in homogeneous catalysis, living polymerization, and even water splitting. researchgate.net The versatility of these systems also extends to their use as catalysts for the selective oxidation of organic sulfides and benzyl (B1604629) alcohols. researchgate.net The catalytic activity is often dependent on the cooperation between the metal center and the structurally adaptable ligand. mdpi.com
The ability to synthesize a variety of 1,3-diiminoisoindolines through reactions catalyzed by rare earth metals further expands the library of potential ligands for homogeneous catalysis. researchgate.net The stability and tunable nature of these pincer-type complexes make them robust candidates for various synthetic applications. mdpi.com
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| [(IndH)MnIICl2] (IndH = 1,3-bis(2′-pyridylimino)isoindoline) | Oxidative Demethylation | Catalyzes the oxidative demethylation of N,N-dimethylaniline using various oxidants. | researchgate.net |
| Transition metal complexes with bis(pyridylimino)isoindolide (BPI) | Homogeneous Catalysis | Investigated for various applications including polymerization and water splitting. | researchgate.net |
| Rare earth metal catalysts | Synthesis of 1,3-diiminoisoindolines | Effectively catalyzes the reaction of phthalonitriles with amines to produce various isoindoline ligands. | researchgate.net |
The construction of chiral molecules in an enantioselective manner is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. researchgate.netyoutube.com Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, has been significantly advanced by the development of novel chiral ligands. nih.govyoutube.com
While the direct use of 2-(4-Ethylphenyl)isoindoline as a chiral ligand is not extensively documented in the provided sources, the principles of asymmetric catalysis can be applied to the isoindoline scaffold. By introducing chiral centers into the ligand framework, it is possible to create an asymmetric coordination environment around a metal center. This chiral environment can then direct the approach of a substrate, leading to the preferential formation of one enantiomer over the other. nih.gov
For example, the asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved through phase transfer catalysis using chiral bifunctional ammonium (B1175870) salts. nih.gov In this process, a chiral ion pair is formed between an anionic intermediate and the chiral catalyst, which controls the stereochemistry of the key intramolecular cyclization step. nih.gov This demonstrates how chirality, when incorporated in or near the isoindoline core, can effectively induce enantioselectivity. The development of such catalytic systems allows for the production of enantiopure isoindolinone derivatives, which are valuable building blocks in medicinal chemistry. nih.gov
Theoretical and Experimental Studies in Advanced Materials Science
The unique electronic properties of the isoindoline scaffold make it an attractive candidate for the development of advanced materials. Theoretical and computational studies play a crucial role in predicting and understanding the properties of these materials before their synthesis, guiding the design of molecules with desired functionalities. medmedchem.comnih.govfrontiersin.org
Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are essential for technologies like optical data storage and signal processing. nih.gov Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the NLO properties of organic molecules. medmedchem.com These studies can calculate key parameters like polarizability and hyperpolarizability, which are measures of the NLO response. nih.gov
For molecules to exhibit significant NLO properties, they often require a high degree of charge transfer. The isoindoline scaffold can be incorporated into donor-pi-acceptor (D-π-A) systems, where electron-donating and electron-accepting groups are connected through a conjugated bridge. This molecular architecture facilitates intramolecular charge transfer upon excitation, which is a key determinant of the NLO response. nih.gov Computational studies on related heterocyclic systems have shown that the nature and substitution pattern of the heterocyclic core can significantly influence the NLO properties. medmedchem.com By modifying the substituents on the isoindoline ring system, it is theoretically possible to tune the electronic structure and enhance the NLO response.
Luminescent transition metal complexes are of great interest for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. polyu.edu.hkrsc.org The photophysical properties of these complexes, including their emission color and quantum efficiency, can be finely tuned by modifying the structure of the ligands. nih.gov
Metal complexes incorporating isoindoline-based ligands have been shown to exhibit promising luminescent properties. nih.govrsc.org For example, platinum(II) complexes with unsymmetrical bis(2-pyridylimino)isoindolate (BPI) analogue ligands display tunable luminescence. nih.gov The emission wavelength of these complexes can be adjusted from the green to the deep-red region of the spectrum by changing the heterocyclic donor groups within the ligand framework. nih.gov This tunability is crucial for the development of full-color displays and other optoelectronic devices.
Similarly, iridium(III) and platinum(II) complexes with cyclometalated ligands derived from indolizino[3,4,5-ab]isoindole have been synthesized and shown to be highly luminescent, with quantum efficiencies reaching up to 61%. rsc.org An OLED device fabricated using one of these iridium complexes emitted a bright green light, demonstrating the potential of isoindoline-containing metal complexes in electroluminescent applications. rsc.org
| Metal Complex | Ligand Type | Key Photophysical Property | Reference |
|---|---|---|---|
| Pt(L)Cl | Unsymmetrical bis(2-pyridylimino)isoindolate analogues | Tunable luminescence from 550–678 nm. | nih.gov |
| [Ir(pin)3] (pin = 2-pyridin-2-yl-indolizino[3,4,5-ab]isoindole) | Cyclometalated indolizino[3,4,5-ab]isoindole | High luminescence quantum efficiency (up to 61%) and bright green emission in an LED. | rsc.org |
| [Pt(pin)(acac)] | Cyclometalated indolizino[3,4,5-ab]isoindole | Highly luminescent at room temperature. | rsc.org |
Isoindoline Scaffolds in Supramolecular Chemistry and Host-Guest Systems (e.g., Anion Receptors)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. capes.gov.brnih.gov A key area within this field is host-guest chemistry, where a larger 'host' molecule is designed to bind a smaller 'guest' molecule or ion with high selectivity. nih.govresearchgate.net The development of synthetic receptors for anions is a particularly active area of research due to the important roles anions play in biological and environmental systems. nih.gov
The isoindoline scaffold can be functionalized to create host molecules for anion recognition. elsevierpure.com By attaching hydrogen bond donor groups, such as ureas or amides, to the isoindoline framework, it is possible to create a binding pocket that is complementary to a specific anion. The pre-organized structure of the bicyclic isoindoline system can help to position these donor groups for effective binding.
While specific examples of anion receptors based directly on the simple isoindoline scaffold are not detailed in the provided search results, related and more complex heterocyclic systems demonstrate this principle effectively. For instance, receptors derived from the indolo[2,3-a]carbazole (B1661996) scaffold, which contains two NH groups in a well-defined orientation, have been shown to be effective anion binders. nih.gov The binding affinity and selectivity of these receptors can be modulated by changing the functional groups attached to the scaffold. nih.gov These systems interact with anions primarily through hydrogen bonding. elsevierpure.com The design principles learned from these related systems can be applied to the development of novel anion receptors based on the versatile isoindoline scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
